molecular formula C21H19ClF3N3O2S B3033471 1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine CAS No. 1025724-67-7

1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine

Cat. No. B3033471
CAS RN: 1025724-67-7
M. Wt: 469.9 g/mol
InChI Key: HDUMHBFIXDMBQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives with sulfonyl groups has been a subject of research due to their potential biological activities. In one study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by reacting substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine. This was followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another research synthesized 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under dynamic pH control in aqueous media, followed by substitution at the oxygen atom with different electrophiles . Additionally, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized through the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride using methylene dichloride as solvent and triethylamine as the base .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques. The crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined through X-ray crystallographic studies, revealing that it crystallizes in the monoclinic space group P2(1)/c. The piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the treatment with sulfonyl chlorides, coupling reactions under pH control, and condensation reactions. These reactions are crucial for introducing the sulfonyl group and other substituents to the piperidine nucleus, which is central to the biological activity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and molecular structure. The presence of the sulfonyl group and other substituents significantly influences the compounds' reactivity and potential interactions with biological targets. The chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom may also affect the compounds' physical properties and how they interact with enzymes or receptors .

Biological Activity and Case Studies

The synthesized piperidine derivatives have been evaluated for their biological activities. Compounds from the first study showed significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants . The O-substituted sulfonamides exhibited promising activity against butyrylcholinesterase enzyme, which is relevant for therapeutic applications in neurodegenerative diseases . These case studies highlight the potential of these compounds as antimicrobial agents and enzyme inhibitors, which could be further explored in drug development.

Scientific Research Applications

Selective Receptor Ligand Development

Compounds structurally related to 1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine have been studied for their ability to act as selective ligands for specific receptors, offering potential therapeutic avenues for the treatment of central nervous system (CNS) disorders. For instance, N-alkylation of the sulfonamide moiety in a group of arylsulfonamide derivatives of (aryloxy)ethyl piperidines was explored to design selective 5-HT7 receptor ligands or multifunctional agents. This approach aims to extend a polypharmacological strategy to the treatment of complex diseases, with certain compounds demonstrating potent and selective antagonism at the 5-HT7 receptor, indicating potential antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Pharmacokinetic and Pharmacodynamic Modeling

The pharmacokinetic and pharmacodynamic (PK-PD) modeling of compounds, particularly those targeting specific receptors such as cMet kinase, provides valuable insights into the relationship between drug concentration, biomarker response, and therapeutic efficacy. For example, (R)-3-[1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine (PF02341066), an orally available cMet kinase inhibitor, was subject to PK-PD modeling to understand its effect on cMet phosphorylation in tumor tissues and its impact on tumor growth inhibition in xenograft mouse models. The modeling indicated that near-complete inhibition of cMet phosphorylation is required for significant antitumor activity, highlighting the importance of achieving specific systemic exposures for clinical efficacy (Yamazaki et al., 2008).

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N3O2S/c22-17-4-6-18(7-5-17)31(29,30)28-10-8-14(9-11-28)19-13-20(27-26-19)15-2-1-3-16(12-15)21(23,24)25/h1-7,12-14H,8-11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUMHBFIXDMBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701124494
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-[5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine

CAS RN

1025724-67-7
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-[5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025724-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-[5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine
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1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine
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1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine
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1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine
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1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine
Reactant of Route 6
1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine

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